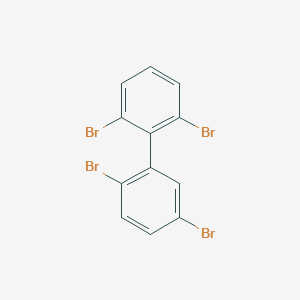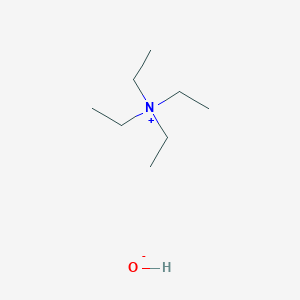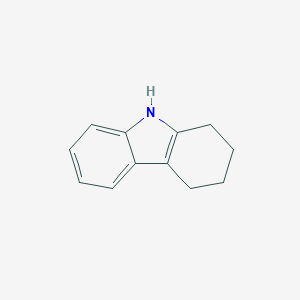
Tributylborat
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of boron compounds with tert-butyl groups can involve reactions with KBH4 or tert-butyl-based ligands. For instance, the synthesis of potassium tris(3-tert-butyl-5-methyl-1,2,4-triazolyl)borate is achieved by reacting 3-tert-butyl-5-methyl-1,2,4-triazole with KBH4 . Similarly, tert-butyl-tris(3-hydrocarbylpyrazol-1-yl)borate ligands are synthesized from reactions involving t-BuBH3Li and various pyrazoles . These methods suggest that the synthesis of tri-tert-butyl borate might involve the use of tert-butyl groups in ligand frameworks or the direct reaction of tert-butyl-based reagents with boron sources.
Molecular Structure Analysis
The molecular structure of boron compounds with tert-butyl groups can exhibit interesting features such as nonplanarity and agostic interactions. For example, the crystal structures of tris(tert-butyl)boron show a nonplanar MC3 skeleton and evidence of inter- and intramolecular "agostic" or hyperconjugative interactions . This indicates that tri-tert-butyl borate could also exhibit a nonplanar geometry and similar bonding interactions due to the steric bulk of the tert-butyl groups.
Chemical Reactions Analysis
Boron compounds with tert-butyl groups participate in various chemical reactions. The tris(catecholate) complexes of molybdenum react with water and dioxygen, leading to the formation of oxomolybdenum complexes and organic oxidation products . The tert-butyl-tris(pyrazolyl)borate ligands form complexes with iron, which are paramagnetic and low-spin . These examples suggest that tri-tert-butyl borate could also engage in reactions with Lewis bases and undergo transformations influenced by the steric and electronic properties of the tert-butyl groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of boron compounds are influenced by their molecular structures and the substituents attached to them. The steric bulk of tert-butyl groups can lead to water solubility and the formation of complexes with distorted geometries . The electronic properties of the ligands can affect the Lewis acidity and reactivity of the boron centers . Therefore, tri-tert-butyl borate is likely to have unique solubility, reactivity, and coordination properties due to the presence of the bulky tert-butyl groups.
Wissenschaftliche Forschungsanwendungen
Synthese anderer Borate Ester
Tributylborat ist ein Organoborat, das häufig zur Herstellung anderer Borate Ester verwendet wird . Diese Ester haben ein breites Anwendungsspektrum in verschiedenen Forschungsbereichen, einschließlich Materialwissenschaften, organischer Chemie und medizinischer Chemie.
Substrat in Rhodium-katalysierten Carbonylierungsreaktionen
Diese Verbindung wird auch als Substrat in Rhodium-katalysierten Carbonylierungsreaktionen verwendet . Carbonylierungsreaktionen sind entscheidend für die Synthese einer Vielzahl von organischen Verbindungen, einschließlich Pharmazeutika und Polymere.
Synthese von chiralen α-Hydroxyestern
This compound kann als Additiv bei der Synthese von chiralen α-Hydroxyestern verwendet werden . Dies wird erreicht, indem Dimethylzink mit α-Ketoestern unter Verwendung von (−)-2-exo-Morpholino-isobornan-10-thiol umgesetzt wird . Chirale α-Hydroxyester sind wichtige Zwischenprodukte bei der Synthese verschiedener bioaktiver Verbindungen.
Synthese von Boronat von (+)-Pinan-2,3-diol
Es kann auch als Ausgangsmaterial bei der Synthese von Boronat von (+)-Pinan-2,3-diol verwendet werden
Wirkmechanismus
Safety and Hazards
Tri-tert-butyl borate is classified as a flammable liquid. It should be kept away from heat, sparks, open flames, and hot surfaces. It should be handled with protective gloves, eye protection, and face protection. In case of skin contact, contaminated clothing should be removed immediately and the skin should be rinsed with water .
Zukünftige Richtungen
Tri-tert-butyl borate has been used as an electrolyte additive in the design of cathode interphase chemistry for high-voltage batteries . This work emphasizes the significance of cathode interphase chemistry and provides a practical strategy for the performance improvement of various high-voltage batteries .
Eigenschaften
IUPAC Name |
tritert-butyl borate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27BO3/c1-10(2,3)14-13(15-11(4,5)6)16-12(7,8)9/h1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCWFMOZBTXGKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OC(C)(C)C)(OC(C)(C)C)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50302581 | |
| Record name | Tri-tert-butyl borate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50302581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7397-43-5 | |
| Record name | tert-Butyl borate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7397-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 151952 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007397435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tri-tert-butyl borate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151952 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tri-tert-butyl borate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50302581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common applications of Tri-tert-butyl borate in organic synthesis?
A1: Tri-tert-butyl borate is primarily employed as a reagent in organic synthesis. It serves as a precursor for the synthesis of various borate esters and acts as a reactive coupling partner in rhodium-catalyzed carbonylation reactions. []
Q2: How can the purity of Tri-tert-butyl borate be assessed?
A2: The purity of Tri-tert-butyl borate can be determined using various spectroscopic techniques. ¹H NMR analysis (in toluene-d8 at 400 MHz) should reveal a singlet at δ 1.29 ppm corresponding to the methyl protons (CH3). ¹³C NMR (in toluene-d8 at 125.8 MHz) shows signals at δ 30.1 ppm (CH3) and δ 73.8 ppm (OC(CH3)3). Finally, ¹¹B NMR (in toluene-d8 at 128.3 MHz) displays a signal at δ 18.2 ppm. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



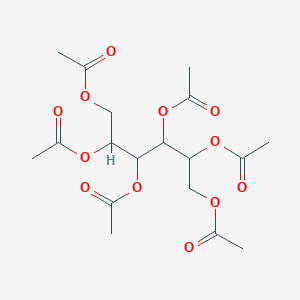
![tert-butyl (4R,4aS,7R,7aR,12bS)-7-[[(E)-3-(furan-3-yl)prop-2-enoyl]-methylamino]-4a-hydroxy-9-methoxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate](/img/structure/B147464.png)


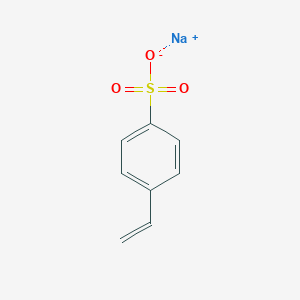
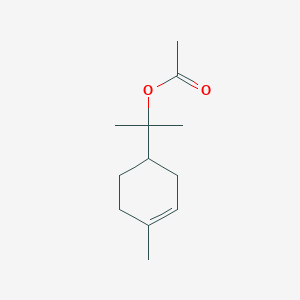
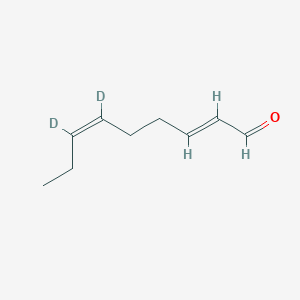
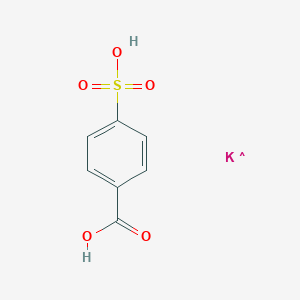
![tert-butyl (4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate](/img/structure/B147473.png)
